Pyridoxatin

Overview

Description

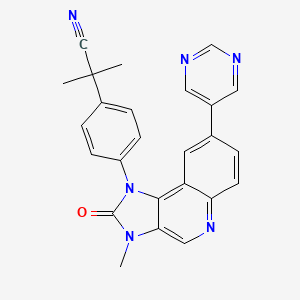

Pyridoxatin is a member of the class of dihydroxypyridines that is 1,4-dihydroxypyridin-2-one carrying an additional 6-ethenyl-2,4-dimethylcyclohexyl substituent at position 3 . It is a MMP-2 (Gelatinase A) inhibitor with antibiotic and anticancer properties . It also acts as a lipid peroxidation and DNA synthesis inhibitor as well as a free radical scavenger .

Synthesis Analysis

The total synthesis of Pyridoxatin has been reported in the literature . A unique route to the structural diversity of pyridone alkaloids is described based on the concept of a common synthetic strategy by using a highly selective and novel carbocyclization reaction .

Molecular Structure Analysis

Pyridoxatin has a molecular formula of C15H21NO3 . It contains a pyridone, a dihydroxypyridine, and an olefinic compound . The InChIKey of Pyridoxatin is OQJADHLOEAOIGC-NOHGZBONSA-N .

Chemical Reactions Analysis

While specific chemical reactions involving Pyridoxatin are not detailed in the search results, it’s worth noting that Pyridoxal 5′-phosphate (PLP)-dependent enzymes catalyze a diverse range of chemical transformations . These transformations include transamination, decarboxylation, racemization, epimerization, [3+2] annulation, β/γ elimination or replacement, aldol addition, Claisen condensation, and O2-dependent oxidation reactions .

Physical And Chemical Properties Analysis

Pyridoxatin has a molecular weight of 263.33 g/mol . The Canonical SMILES of Pyridoxatin is CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C .

Scientific Research Applications

Antioxidant Activity

Pyridoxatin has been found to have significant antioxidant activity . It can mitigate stress caused by iron overload (IO) both in buffered medium and in cells . This antioxidant activity makes it a potential candidate for therapeutic applications where oxidative stress plays a role.

Iron Chelation Therapy

Pyridoxatin has been investigated for its performance as an iron chelator . Iron overload diseases, which can be the result of a hereditary dysfunction in one of the mechanisms of iron regulation and utilization, or of the treatment of a condition unrelated to iron metabolism, are usually treated by chelation therapy . Pyridoxatin, being a powerful iron scavenger, could be an interesting alternative to Desferrioxamine (DFO), the current standard for IO treatment .

Cell Permeability

Unlike Desferrioxamine, Pyridoxatin has the advantage of being cell permeable . This means it can enter cells more easily, which could potentially make it more effective in certain therapeutic applications.

Potential Oral Activity

Due to its cell permeability, Pyridoxatin is potentially orally active . This would be a significant advantage in therapeutic applications, as it would allow for easier administration of the drug.

Antibiotic Activity

Pyridoxatin has been found to have antibiotic activities against certain microorganisms . For example, it showed activity against Staphylococcus epidermidis .

Marine Fungal Metabolite

Pyridoxatin is a metabolite produced by the marine fungus, Trichoderma sp. strain MF106 . This suggests potential applications in the study of marine fungi and their metabolites.

Mechanism of Action

Target of Action

Pyridoxatin primarily targets the Matrix Metalloproteinase-2 (MMP-2) . MMP-2 is an enzyme involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

Pyridoxatin interacts with its target, MMP-2, by inhibiting its activity . This interaction results in the mitigation of the breakdown of the extracellular matrix, thereby potentially influencing processes such as tissue remodeling and disease progression .

Biochemical Pathways

Pyridoxatin is involved in several biochemical pathways. It is a precursor to pyridoxal, which functions in the metabolism of proteins, carbohydrates, and fats . Pyridoxal also aids in the release of liver and muscle-stored glycogen and in the synthesis of GABA (within the central nervous system) and heme . Furthermore, it has been suggested that Pyridoxatin might take part in multiple pathways, especially in the ribosome and in the biosynthesis of some substances .

Pharmacokinetics

It is known that pyridoxatin is a free radical scavenger , suggesting that it may have antioxidant properties that could influence its pharmacokinetic profile.

Result of Action

The molecular and cellular effects of Pyridoxatin’s action are primarily related to its antioxidant activity and its inhibition of MMP-2 . By scavenging free radicals, Pyridoxatin can potentially mitigate oxidative stress at the cellular level . Its inhibition of MMP-2 can influence cellular processes related to the extracellular matrix .

Action Environment

It is known that pyridoxatin is a fungal hydroxamate , suggesting that its production and activity may be influenced by the fungal environment

Future Directions

Chemical modifications of Pyridoxatin and its derivatives have been explored for various disease areas . The importance of Pyridoxatin in the management of several diseases has been recognized, and it’s expected to be a focus of future research . Another interesting direction is the bioconversion of Pyridoxine to Pyridoxamine, which may have industrial applications .

properties

IUPAC Name |

3-[(1S,2R,4S,6R)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJADHLOEAOIGC-NOHGZBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@H]([C@H](C1)C=C)C2=C(C=CN(C2=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159458 | |

| Record name | Pyridoxatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridoxatin | |

CAS RN |

135529-30-5 | |

| Record name | Pyridoxatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135529305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B1193361.png)

![1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B1193380.png)

![N-(3-(Diethylamino)propyl)-2-(5,9-dimethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetamide](/img/structure/B1193381.png)